molecular formula C13H13N3OS B2644535 N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 2034312-97-3

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2644535
CAS No.: 2034312-97-3
M. Wt: 259.33
InChI Key: SGYOUKLPLVDOSI-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core linked via a carboxamide group to a pyridine ring substituted with a cyclopropyl moiety at the 5-position. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur, while the pyridine moiety introduces additional π-electron density and structural rigidity. The cyclopropyl group enhances steric bulk and may influence lipophilicity, metabolic stability, and target binding.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-13(12-7-18-8-16-12)15-5-9-3-11(6-14-4-9)10-1-2-10/h3-4,6-8,10H,1-2,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYOUKLPLVDOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with thiazole-4-carboxylic acid. The reaction is facilitated by a coupling agent such as N,N-dimethylformamide (DMF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction conditions often include stirring at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name / ID Core Structure Key Substituents / Modifications Biological Activity / Properties References
N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide Thiazole-4-carboxamide + pyridine 5-cyclopropylpyridin-3-yl methyl Not explicitly stated (hypothetical SAR focus) -
DAMPTC (2-[(3,4-dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide) Thiazole-4-carboxamide 3,4-dichlorophenylamino; morpholinylpropyl chain Influenza A NP inhibitor (IC₅₀ = 2.7 μM)
N-(aminosulphonyl)-2-{[(3,5-dimethoxy-4-methylbenzoyl)(3-phenylpropyl)amino]methyl}-1,3-thiazole-4-carboxamide Thiazole-4-carboxamide 3,5-dimethoxy-4-methylbenzoyl; phenylpropyl; sulphonamide LPA receptor antagonism
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide Thiazol-2-yl; methyl Structural analysis (crystallography)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-4-carboxamide Chloro; cyano; phenylpyrazole Synthetic intermediate (no bioactivity noted)

Key Observations:

  • Substituent Effects on Bioactivity : DAMPTC’s morpholinylpropyl and dichlorophenyl groups enhance solubility and target binding (Influenza A nucleoprotein), whereas the cyclopropylpyridinyl group in the target compound may optimize lipophilicity and CNS penetration .
  • Functional Group Impact : Sulphonamide derivatives (e.g., ) exhibit enhanced receptor antagonism due to strong hydrogen-bonding interactions, contrasting with the neutral carboxamide in the target compound.

Biological Activity

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Inhibition of Enzymes: Many thiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's .
  • Antitumor Activity: Some thiazole compounds demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties: Compounds containing thiazole rings often exhibit anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases.

In Vitro Studies

A study evaluated the acetylcholinesterase inhibitory activity of various thiazole derivatives. The most potent compound showed an IC50 value of 2.7 µM, indicating strong potential for treating Alzheimer's disease .

Case Studies

  • Alzheimer's Disease Model:
    • A compound structurally related to this compound was tested in an Alzheimer's disease model. It demonstrated significant improvement in cognitive functions when administered to subjects, attributed to its AChE inhibitory activity.
  • Cancer Cell Lines:
    • Another study investigated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that certain derivatives could reduce cell viability significantly, suggesting their potential as anticancer agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

ParameterValue
AbsorptionModerate
DistributionHigh tissue affinity
MetabolismLiver (CYP450 enzymes)
ExcretionRenal
ToxicityLow at therapeutic doses

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